4-Nitrobenzoate

描述

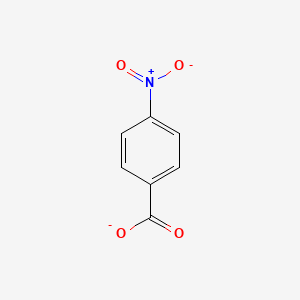

Structure

3D Structure

属性

CAS 编号 |

7227-54-5 |

|---|---|

分子式 |

C7H4NO4- |

分子量 |

166.11 g/mol |

IUPAC 名称 |

4-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/p-1 |

InChI 键 |

OTLNPYWUJOZPPA-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 Nitrobenzoate

Contemporary Synthesis Strategies for 4-Nitrobenzoate and Its Esters

The synthesis of this compound esters is a cornerstone of organic chemistry, with applications ranging from the production of pharmaceuticals to materials science. Modern synthetic strategies focus on improving efficiency, yield, and environmental sustainability.

Esterification Reactions of 4-Nitrobenzoic Acid with Alcohols

The most direct route to this compound esters is the esterification of 4-nitrobenzoic acid with various alcohols. This classic reaction has been adapted and optimized for a range of alcohols, including simple alkyl alcohols and more complex structures.

Ethyl this compound: The synthesis of ethyl this compound is frequently achieved through Fischer esterification, where 4-nitrobenzoic acid is reacted with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. google.comguidechem.com Alternative catalysts such as ammonium (B1175870) hydrogen sulfate (B86663) and polyfluoroalkanesulfonic acids have also been employed, with reported yields ranging from 75% to 98%. google.com

Propyl this compound: The synthesis of propyl this compound involves the reaction of 4-nitrobenzoic acid with propan-1-ol. wjahr.com A common laboratory preparation involves refluxing 4-nitrobenzoyl chloride with 1-propanol. rsc.org This method can also be performed with an acid catalyst like sulfuric acid, yielding an oily product. wjahr.com

Isopentyl this compound: This ester is formed through the condensation reaction of 4-nitrobenzoic acid and isopentyl alcohol, typically requiring a catalyst to achieve good yields. ontosight.ai The resulting compound is of interest for its potential applications in pharmaceuticals and materials science due to its unique structural properties. ontosight.ai

Hexadecyl this compound: The synthesis of this long-chain ester has been explored, though specific high-yield methods are less commonly documented in general literature. The principles of Fischer esterification would apply, reacting 4-nitrobenzoic acid with hexadecanol, likely requiring optimized conditions to accommodate the long alkyl chain.

Benzyl (B1604629) this compound: Benzyl this compound is synthesized via the esterification of 4-nitrobenzoic acid with benzyl alcohol. ontosight.aiontosight.ai This reaction can be catalyzed by acids and is often used as an intermediate in the synthesis of other organic molecules, including dyes and pharmaceuticals. ontosight.ai

Interactive Data Table: Esterification of 4-Nitrobenzoic Acid

| Ester Product | Alcohol Reactant | Typical Catalyst | Reported Yield (%) | Reference(s) |

| Ethyl this compound | Ethanol | Sulfuric acid, Ammonium hydrogen sulfate, Polyfluoroalkanesulfonic acids | 75-98 | google.comguidechem.com |

| Propyl this compound | Propan-1-ol | Sulfuric acid | 81 | wjahr.com |

| Isopentyl this compound | Isopentyl alcohol | Acid catalyst | - | ontosight.ai |

| Hexadecyl this compound | Hexadecanol | - | - | |

| Benzyl this compound | Benzyl alcohol | Acid catalyst | 87 | ontosight.airsc.org |

Catalytic Approaches in this compound Synthesis

To enhance reaction rates, improve yields, and promote environmentally friendly conditions, various catalytic systems have been developed for the synthesis of this compound esters.

Zeolite Catalysts: Nanoporous natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, have been successfully used as solid acid catalysts in the solvent-free esterification of 4-nitrobenzoic acid with ethanol. scirp.org The use of ultradispersed zeolite crystallites has been shown to increase the conversion of 4-nitrobenzoic acid and the yield of ethyl this compound, with the best results reaching up to 70% conversion and 67% yield. scirp.orgvulcanchem.comresearchgate.net

Ultrasound: Ultrasound irradiation (sonication) has been demonstrated to be an effective method for promoting the synthesis of ethyl this compound. scirp.org By applying ultrasound (37 kHz, 330 W) to the reaction mixture of 4-nitrobenzoic acid and ethanol, the ester can be synthesized in a relatively short time (2 hours) with good yields (55-67%). scirp.orgscirp.org This method is considered simple and environmentally friendly. scirp.org One optimized process using p-toluenesulfonic acid as a catalyst and assisted by ultrasound achieved a yield of 91.03%. guidechem.com

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that has been applied to the synthesis of this compound esters. scirp.org Irradiating the reaction mixture with microwaves (2450 MHz, 300 W) for 2 hours can produce ethyl this compound with conversions of around 60-70% and yields of 55-67%. scirp.orgscirp.org The synergy between microwave irradiation and ultradispersed zeolite catalysts has been shown to further enhance the reaction, achieving up to 70% conversion and 67% yield. researchgate.net

Interactive Data Table: Catalytic Synthesis of Ethyl this compound

| Catalytic Method | Catalyst | Conditions | Conversion (%) | Yield (%) | Reference(s) |

| Zeolite Catalysis | H-HEU-M, H-MOR (ultradispersed) | 80°C | ~70 | ~67 | scirp.orgresearchgate.net |

| Ultrasound | None | 37 kHz, 330 W, 2h | 60-70 | 55-67 | scirp.orgscirp.org |

| Ultrasound | p-Toluenesulfonic acid | 240 W, 90 min, 80°C | - | 91.03 | guidechem.com |

| Microwave Irradiation | None | 2450 MHz, 300 W, 2h | 60-70 | 55-67 | scirp.orgscirp.org |

| Microwave & Zeolite | H-MOR (ultradispersed) | 300 W, 2450 MHz, 2h | ~70 | ~67 | researchgate.netresearchgate.net |

Environmentally Conscious Synthesis of 4-Nitrobenzoic Acid Precursors

The synthesis of 4-nitrobenzoic acid itself is a critical step, and modern approaches are increasingly focused on green chemistry principles. chemicalbook.com Traditionally, 4-nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene (B166481) using strong oxidants like dichromate. wikipedia.org However, these methods can generate hazardous waste.

A more environmentally friendly approach involves the use of dilute nitric acid as an oxidant to selectively oxidize 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid. google.com This method operates under milder conditions and avoids the use of heavy metal oxidants. google.com Another innovative method involves the nitration of polystyrene followed by oxidation, which offers improved para/ortho selectivity due to steric hindrance from the polymer backbone. wikipedia.org Furthermore, the catalytic hydrogenation of nitroaromatics using biosynthesized silver nanoparticles represents a green approach to producing valuable aminobenzene precursors from nitro compounds. researchgate.net

This compound as a Key Intermediate and Leaving Group in Organic Synthesis

Beyond its direct applications, the this compound group plays a crucial role as both a versatile intermediate and an effective leaving group in a variety of organic reactions.

Role in Nucleophilic Substitution Reactions

The this compound group is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group at the para position stabilizes the resulting carboxylate anion, making the ester susceptible to cleavage by nucleophiles. This property is exploited in various synthetic transformations. Ethyl this compound, for instance, is a good electrophile in such reactions. solubilityofthings.com The ester linkage can be cleaved under appropriate conditions, allowing for the introduction of other functional groups.

Utilization in Protecting Group Chemistry

The stability of this compound esters under certain conditions, coupled with their lability under others, makes them suitable for use as protecting groups for alcohols. An alcohol can be converted to its this compound ester to mask its reactivity during subsequent synthetic steps. The protecting group can then be removed, often by hydrolysis under basic conditions, to regenerate the alcohol. This strategy is particularly useful in multi-step syntheses where the selective protection and deprotection of hydroxyl groups is required.

Derivatization Strategies for Advanced Organic Scaffolds (e.g., fluoro-nitrobenzoate derivatives)

The introduction of fluorine atoms onto the this compound scaffold is a key strategy for creating advanced organic building blocks. Fluorinated organic compounds are of significant interest in medicinal chemistry due to their potential for enhanced metabolic stability, binding affinity, and bioavailability. chemimpex.com The presence of both a fluoro and a nitro group on the benzoic acid core provides multiple reaction sites for subsequent, selective modifications.

4-Fluoro-3-nitrobenzoic acid is a prime example of such a versatile precursor. ossila.com The functional groups on this molecule exhibit distinct reactivities: the carboxylic acid can undergo esterification, the fluorine atom is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to a nucleophilic amine. ossila.com This multi-functionality makes it an ideal starting material for complex heterocyclic systems like benzimidazoles, which are core structures in many antimicrobial, antipsychotic, and antihistamine drugs. ossila.com A common synthetic route involves the initial esterification of 4-fluoro-3-nitrobenzoic acid, followed by substitution of the fluorine atom and subsequent cyclization after reduction of the nitro group. nih.gov

Research has demonstrated the utility of various fluoro-nitrobenzoate derivatives in synthesis:

Methyl 4-fluoro-3-nitrobenzoate is used to prepare compounds like dimethyl 3-nitro-3′,4-oxydibenzoate through reaction with methyl 3-hydroxy-benzoate. fishersci.se

Methyl 2-fluoro-5-nitrobenzoate serves as a key intermediate in the synthesis of diverse pharmaceuticals and agrochemicals, facilitating the precise introduction of fluorine into larger molecules. chemimpex.com

Methyl 5-fluoro-2-methyl-3-nitrobenzoate has been utilized in the scalable synthesis of the pharmaceutical agent Rucaparib. acs.org

The synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid via nucleophilic fluorination highlights the use of these scaffolds in developing radiolabeled compounds for applications such as positron emission tomography (PET). arkat-usa.org

The following table summarizes the application of various fluoro-nitrobenzoate derivatives in the synthesis of advanced organic scaffolds.

| Fluoro-Nitrobenzoate Precursor | Synthetic Application / Scaffold Produced | Reference |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Precursor for benzimidazole (B57391) derivatives with antimycobacterial activity. | ossila.comnih.gov |

| Methyl 4-fluoro-3-nitrobenzoate | Synthesis of dimethyl 3-nitro-3′,4-oxydibenzoate. | fishersci.se |

| Methyl 2-fluoro-5-nitrobenzoate | Intermediate for fluorinated pharmaceuticals and agrochemicals. | chemimpex.com |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Starting material for the scalable synthesis of Rucaparib. | acs.org |

| 1-Arylbenziodoxolone precursors | Synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid for PET imaging. | arkat-usa.org |

Functional Group Interconversions on the this compound Framework

The ability to selectively modify the nitro and carboxylate groups of this compound is crucial for its utility as a synthetic intermediate. These interconversions allow chemists to unmask or introduce new functionalities in a controlled manner at different stages of a synthetic sequence.

The selective reduction of the nitro group on the this compound framework to an amine (-NH₂) or hydroxylamine (B1172632) (-NHOH) is a common and vital transformation, yielding key intermediates like 4-aminobenzoic acid (PABA) derivatives. A variety of methods have been developed to achieve this reduction with high chemoselectivity, leaving the carboxylate ester and other functional groups intact. orgsyn.org

Catalytic hydrogenation is a widely used laboratory and industrial method. For instance, ethyl this compound can be reduced to ethyl 4-aminobenzoate (B8803810) with high efficiency using a platinum oxide catalyst under a hydrogen atmosphere. orgsyn.org Similarly, a palladium on carbon (Pd/C) catalyst is effective for the hydrogenation of an aqueous solution of the sodium salt of 4-nitrobenzoic acid to produce 4-aminobenzoic acid with high yield and purity. google.com

Alternative reduction systems offer different advantages, such as milder conditions or enhanced selectivity. The use of indium metal in aqueous ethanol with ammonium chloride provides a safe and environmentally friendly method for the selective reduction of aromatic nitro compounds, including ethyl this compound, without affecting the ester group. orgsyn.org Other metals like iron are also effective. rsc.org In the realm of biocatalysis, certain microorganisms can perform this reduction. For example, Pseudomonas putida utilizes a reductase enzyme (PnbA) to convert this compound to 4-hydroxylaminobenzoate in an NADPH-dependent reaction. nih.govasm.org This hydroxylamino intermediate can be a target product or can be further transformed. nih.gov

The following table presents a comparison of different methods for the selective reduction of the nitro group in this compound derivatives.

| Starting Material | Reagents / Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl p-nitrobenzoate | H₂, Platinum oxide (PtO₂) | Ethyl p-aminobenzoate | 91–100% | orgsyn.org |

| 4-Nitrobenzoic acid (sodium salt) | H₂, Palladium on carbon (Pd/C) | 4-Aminobenzoic acid | >96% | google.com |

| Ethyl this compound | Indium powder, NH₄Cl, aqueous ethanol | Ethyl 4-aminobenzoate | 90% | orgsyn.org |

| Methyl this compound | Triethoxysilane, Iron catalyst | Methyl 4-aminobenzoate | 93% | rsc.org |

| This compound | NAD(P)H, this compound reductase (from P. putida) | 4-Hydroxylaminobenzoate | N/A | nih.gov |

| Ethyl-4-nitrobenzoate | Electrocatalysis with phosphotungstic acid mediator | Ethyl-4-aminobenzoate | 96% conversion | acs.org |

While the carboxylate group of this compound can be unreactive under certain conditions, it can be readily modified to facilitate subsequent reactions, most notably the formation of esters and amides.

Esterification is a common first step in many synthetic sequences. The Fischer esterification, involving the reaction of 4-nitrobenzoic acid with an alcohol (like ethanol) under acidic catalysis (e.g., sulfuric acid), is a standard method to produce the corresponding ester, such as ethyl this compound. nih.govscirp.orgchegg.com This reaction is reversible, and various techniques, including the use of zeolite catalysts, microwave irradiation, or ultrasound, have been explored to improve yields and reaction times. scirp.org

For the formation of amide bonds , which are central to peptide and polymer chemistry, the carboxylic acid must be "activated". A highly effective method is the conversion of 4-nitrobenzoic acid into its corresponding acyl chloride , 4-nitrobenzoyl chloride. This is typically achieved by reacting the acid with reagents like oxalyl chloride or thionyl chloride. uclan.ac.ukrsc.org The resulting 4-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with amines to form amides under mild conditions. rsc.org

Alternatively, amide bonds can be formed directly from the carboxylic acid and an amine using coupling reagents . These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), work by converting the hydroxyl of the carboxylic acid into a good leaving group in situ, facilitating nucleophilic attack by the amine. luxembourg-bio.com Another strategy involves a Mitsunobu reaction, where 4-nitrobenzoic acid can be coupled with an alcohol to form an ester, which can be useful for inverting stereocenters or for protection/deprotection strategies in total synthesis. rsc.org The ester can also be converted to a hydrazide by reacting with hydrazine (B178648) hydrate, creating a new reactive handle for further derivatization, such as forming oxadiazoles. researchgate.net

Biochemical and Enzymatic Transformations of 4 Nitrobenzoate in Non Human Systems

Microbial Metabolism and Biodegradation Pathways of 4-Nitrobenzoate

Microorganisms have evolved diverse strategies to metabolize this compound, a nitroaromatic compound often found in industrial effluent. oup.com These pathways are crucial for the bioremediation of contaminated environments.

Under aerobic conditions, the microbial degradation of this compound predominantly proceeds through a reductive pathway. Several bacterial strains, including species of Pseudomonas, Comamonas, Burkholderia, and Ralstonia, have been shown to mineralize this compound. oup.commicrobiologyresearch.orgasm.orgcdnsciencepub.com

A common aerobic degradation pathway involves the initial reduction of the nitro group. For instance, Pseudomonas putida strain TW3 metabolizes 4-nitrotoluene (B166481) via this compound to protocatechuate. asm.orgnih.gov The initial steps involve the oxidation of the methyl group of 4-nitrotoluene to a carboxyl group, forming this compound. asm.org The subsequent catabolism of this compound is initiated by a This compound reductase , which reduces this compound to 4-hydroxylaminobenzoate . asm.orgresearchgate.net This intermediate is then converted to protocatechuate by a 4-hydroxylaminobenzoate lyase , releasing the nitro group as ammonium (B1175870). asm.orgebi.ac.uk Protocatechuate is a central intermediate that enters the β-ketoadipate pathway for complete mineralization. asm.orgresearchgate.net

In some bacteria, such as Comamonas acidovorans NBA-10, a similar pathway is observed where this compound is reduced to 4-hydroxylaminobenzoate via 4-nitrosobenzoate. microbiologyresearch.orgnih.gov This is then converted to 3,4-dihydroxybenzoate (protocatechuate). microbiologyresearch.orgnih.gov Notably, in this strain, 4-aminobenzoate (B8803810) is not an intermediate in the primary degradation pathway. microbiologyresearch.orgnih.gov

While the main pathway in many bacteria avoids the formation of 4-aminobenzoate, some strains like Burkholderia cepacia PB4 and Ralstonia paucula SB4, which can grow on both 4-aminobenzoate and this compound, still primarily utilize the pathway involving 4-hydroxylaminobenzoate and protocatechuate for this compound degradation. oup.comresearchgate.net Although 4-aminobenzoate can be formed, it is not considered a major intermediate in the degradation of this compound by these strains. oup.com

The following table summarizes the key intermediates identified in the aerobic degradation of this compound by different microbial strains.

| Microbial Strain | Key Intermediates | Final Aromatic Product Before Ring Cleavage | Reference |

| Pseudomonas putida TW3 | 4-hydroxylaminobenzoate | Protocatechuate | asm.orgnih.gov |

| Comamonas acidovorans NBA-10 | 4-nitrosobenzoate, 4-hydroxylaminobenzoate | Protocatechuate | microbiologyresearch.orgnih.gov |

| Burkholderia cepacia PB4 | 4-hydroxylaminobenzoate | Protocatechuate | oup.com |

| Ralstonia paucula SB4 | 4-hydroxylaminobenzoate | Protocatechuate | oup.com |

| Pseudomonas fluorescens | p-aminobenzoic acid, p-hydroxybenzoic acid | Protocatechuic acid | cdnsciencepub.com |

Under anaerobic conditions, the transformation of this compound also primarily involves the reduction of the nitro group. In various anaerobic environments, this compound is stoichiometrically reduced to 4-aminobenzoate . psu.edu This reduction is a common fate for nitroaromatic compounds in the absence of oxygen. psu.educapes.gov.br

Studies using upward-flow anaerobic sludge bed reactors have demonstrated that after an initial transformation to 4-aminobenzoate, complete mineralization of this compound to methane (B114726) and carbon dioxide can occur over prolonged operation. psu.edu This indicates that anaerobic microbial consortia possess the enzymatic machinery to not only reduce the nitro group but also to cleave the aromatic ring of the resulting amine.

In some cases, the anaerobic conversion can lead to different products. For example, when cells of this compound-grown Burkholderia cepacia strain PB4 were incubated with this compound under anaerobic conditions, the primary product formed was protocatechuate, similar to the aerobic pathway, with only trace amounts of 4-aminobenzoate detected. oup.com

The microbial degradation of this compound is facilitated by a suite of specialized enzymes.

Nitroreductases : These enzymes catalyze the initial reduction of the nitro group of this compound. asm.orgnih.gov For example, the This compound reductase (PnbA) from Pseudomonas putida TW3 is an NADH-dependent enzyme that reduces this compound to 4-hydroxylaminobenzoate. asm.orgnih.gov In Comamonas acidovorans NBA-10, the reductase is NADPH-dependent and shows high specificity for this compound. microbiologyresearch.orgnih.gov A nitroreductase from the lactic acid bacterium Lactobacillus plantarum WCFS1 (PnbA) has also been characterized, showing selective reduction of 4-nitrobenzoates to the corresponding hydroxylamines. nih.govresearchgate.netacs.org

Lyases : A key enzyme in the subsequent step is 4-hydroxylaminobenzoate lyase (PnbB) . asm.orgnih.gov This enzyme, found in P. putida TW3, catalyzes the conversion of 4-hydroxylaminobenzoate to protocatechuate and ammonia. asm.orgnih.govebi.ac.uk

Mutases : In some strains like Burkholderia cepacia PB4 and Ralstonia paucula SB4, a mutase is present that can lead to the formation of dead-end metabolites such as 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate. oup.com

Esterases : While not directly involved in the degradation of the this compound molecule itself, esterases are relevant in the context of this compound esters, which are used as substrates to assay their activity. ontosight.ai

The following table provides an overview of the key enzymes involved in this compound catabolism.

| Enzyme | Function | Microbial Source | Cofactor | Reference |

| This compound Reductase (PnbA) | Reduction of this compound to 4-hydroxylaminobenzoate | Pseudomonas putida TW3 | NADH | asm.orgnih.gov |

| This compound Reductase | Reduction of this compound to 4-hydroxylaminobenzoate | Comamonas acidovorans NBA-10 | NADPH | microbiologyresearch.orgnih.gov |

| 4-Hydroxylaminobenzoate Lyase (PnbB) | Conversion of 4-hydroxylaminobenzoate to protocatechuate | Pseudomonas putida TW3 | - | asm.orgnih.govebi.ac.uk |

| Nitroreductase (PnbA) | Reduction of this compound to 4-hydroxylaminobenzoate | Lactobacillus plantarum WCFS1 | NAD(P)H | nih.govresearchgate.netacs.org |

The expression of the genes encoding the enzymes for this compound degradation is tightly regulated. In many bacteria, the presence of this compound or related compounds induces the synthesis of the catabolic enzymes.

In Pseudomonas putida TW3, the genes for this compound catabolism, pnbA and pnbB, are located on a 6-kbp DNA fragment which also contains a regulatory gene, pnbR. asm.org PnbR belongs to the LysR family of transcriptional regulators. asm.orgnih.gov The pnbR gene is transcribed in the opposite direction to the other genes in the cluster. asm.org

In the actinomycete Nocardioides sp. strain LMS-CY, the this compound degradation genes (pnbBA) form an operon with a TetR-family transcriptional regulator gene, pnbX. nih.gov PnbX acts as a repressor, binding to the promoter region of the pnb operon. nih.gov This binding is prevented by this compound, which acts as an inducer at very low nanomolar concentrations, allowing for the transcription of the degradation genes. nih.gov

Regulation can also differ between closely related strains. In Burkholderia cepacia strain PB4, both this compound and 4-aminobenzoate can induce their own degradation as well as the degradation of the other compound. oup.com In contrast, in Ralstonia paucula SB4, 4-aminobenzoate interferes with the degradation of this compound, even when this compound is the inducer. oup.com

Enzymatic Assays and Kinetic Studies Involving this compound as a Substrate

Esters of this compound, such as p-nitrophenyl acetate (B1210297) (pNPA) and p-nitrophenyl butyrate (B1204436) (pNPB), are widely used as chromogenic substrates for assaying the activity of lipases and esterases. mdpi.comnih.gov The hydrolysis of these esters by the enzyme releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically, typically at a wavelength around 405-415 nm. mdpi.comsemanticscholar.org

The choice of the fatty acid chain length in the p-nitrophenyl ester can be used to differentiate between esterases and lipases, as esterases preferentially hydrolyze esters with short-chain fatty acids, while lipases are more active on longer-chain fatty acid esters. citius.technology For example, a purified esterase from Geobacillus sp. TF17 showed maximal activity towards p-nitrophenyl butyrate. citius.technology

Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) can be determined using these substrates to characterize the enzyme's affinity and catalytic efficiency. For the Geobacillus sp. TF17 esterase, the Km and Vmax values for p-nitrophenyl butyrate were 0.056 mM and 19.38 U/mg protein, respectively. citius.technology

It is important to note that the spontaneous hydrolysis of p-nitrophenyl esters can occur, especially under neutral or alkaline conditions, and this should be accounted for by running appropriate controls without the enzyme. nih.govresearchgate.net

The following table lists some this compound esters commonly used as enzyme substrates.

| Substrate | Enzyme Class | Detection Method | Reference |

| p-Nitrophenyl acetate (pNPA) | Esterases, Lipases | Spectrophotometry (405-415 nm) | nih.govnih.gov |

| p-Nitrophenyl butyrate (pNPB) | Esterases, Lipases | Spectrophotometry (405 nm) | mdpi.comcitius.technology |

| Alkyl 4-nitrobenzoates | Lipases | Spectrophotometry | publish.csiro.aupublish.csiro.au |

| Hexadecyl this compound | Lipases | Not specified | ontosight.ai |

Development of Chromogenic Substrates Utilizing this compound for Enzyme Activity Measurement

This compound and its derivatives are utilized as chromogenic substrates in various enzyme assays. These substrates are colorless, but upon enzymatic action, they release a colored product, allowing for the spectrophotometric measurement of enzyme activity. dcfinechemicals.com The intensity of the color produced is proportional to the enzymatic activity, facilitating both qualitative and quantitative analyses. dcfinechemicals.com

One common application is in the detection of lipase (B570770) and esterase activity. For instance, 4-nitrophenyl this compound serves as a chromogenic substrate that, when hydrolyzed by these enzymes, releases 4-nitrophenoxide, a yellow-colored compound with a maximum absorbance at 400 nm. Enzyme activity can be calculated by monitoring the increase in absorbance at this wavelength over time.

These substrates are valuable tools in various laboratory techniques, including Western blotting, ELISA, and immunohistochemistry, where enzymes like alkaline phosphatase (AP) and horseradish peroxidase (HRP) are commonly used. dcfinechemicals.com The selection of a chromogenic substrate depends on the specific enzyme being assayed and the desired sensitivity of the detection method. dcfinechemicals.comthermofisher.com

Investigations into Enzyme-4-Nitrobenzoate Binding and Catalytic Mechanisms

The enzymatic transformation of this compound often involves nitroreductases, which catalyze the reduction of the nitro group. mdpi.comoup.com These enzymes typically contain flavin mononucleotide (FMN) as a cofactor and utilize NAD(P)H as a reducing agent. ebi.ac.ukmdpi.com The catalytic mechanism is generally described as a "ping-pong" mechanism, where the enzyme cycles between oxidized and reduced states. ebi.ac.ukmdpi.com

In many bacterial degradation pathways, the initial step is the reduction of this compound to 4-hydroxylaminobenzoate. oup.comresearchgate.netannualreviews.orgmicrobiologyresearch.orgresearchgate.net This reaction is catalyzed by a this compound reductase. microbiologyresearch.orgnih.govasm.org For example, in Pseudomonas putida strain TW3, the enzyme PnbA, a this compound reductase, directly reduces this compound to 4-hydroxylaminobenzoate. nih.govasm.org Subsequently, another enzyme, 4-hydroxylaminobenzoate lyase (PnbB), converts 4-hydroxylaminobenzoate to protocatechuate and ammonia. nih.govasm.orgresearchgate.net

Studies on nitroreductases from various organisms, such as Escherichia coli, have provided insights into their structure and substrate specificity. ebi.ac.ukmdpi.com The active site architecture allows for the binding of various nitroaromatic compounds. ebi.ac.uk In some cases, the reduction of the nitro group is a two-electron transfer process, avoiding the formation of a nitroso intermediate and directly producing the hydroxylamine (B1172632) derivative. oup.commdpi.com

In contrast, the enzyme AurF from Streptomyces thioluteus catalyzes the six-electron oxidation of p-aminobenzoate to this compound. pnas.org This complex reaction is proposed to occur in three two-electron steps, passing through p-hydroxylaminobenzoate and p-nitrosobenzoate intermediates, with each step requiring oxygen and external reducing equivalents. pnas.org

The binding of substrates and the catalytic process often involve key amino acid residues within the enzyme's active site. wisc.eduitmedicalteam.plwou.edu For example, in 4-hydroxybenzoyl-CoA thioesterase from Arthrobacter sp., specific residues like Glu73 are crucial for nucleophilic catalysis, while others contribute to transition-state stabilization. wisc.edu Site-directed mutagenesis is a common technique used to probe the function of these residues and elucidate the detailed catalytic mechanism. itmedicalteam.plwou.edu

Bioremediation Potential of this compound Contamination

Microbial Consortia and Immobilized Cell Systems for this compound Degradation

The bioremediation of this compound-contaminated environments often employs microbial consortia and immobilized cell systems to enhance degradation efficiency and stability. researchgate.netpsu.edu Microbial consortia, which are communities of different microbial species, can degrade a wider range of pollutants compared to single strains due to their combined metabolic capabilities. plos.org For instance, consortia containing bacteria from the Comamonadaceae family have been shown to degrade recalcitrant compounds like this compound. plos.org Studies have demonstrated the successful degradation of 4-chlorobenzoate (B1228818) and 4-bromobenzoate (B14158574) by denitrifying consortia dominated by members of the beta-subunit of the Proteobacteria, such as Thauera aromatica. nih.gov

Immobilization of microbial cells on various support materials offers several advantages for bioremediation, including increased cell density, protection from toxic substances, and ease of reuse. psu.edunih.gov Materials like porous diatomaceous celite and polyurethane foam have been effectively used to immobilize bacteria for the degradation of nitroaromatic compounds. researchgate.netnih.govresearchgate.net

A study on Burkholderia cepacia strain PB4, capable of degrading both this compound and 4-aminobenzoate, demonstrated the effectiveness of immobilized cells in a continuous packed bed reactor. nih.gov When immobilized on Celite, the strain could simultaneously degrade both compounds at high rates. nih.gov Similarly, immobilized cells of Bacillus flexus have shown enhanced degradation of 3-nitrobenzoate. acs.org The use of immobilized systems allows for continuous operation and can be more robust in treating industrial wastewater containing mixtures of nitroaromatic pollutants. psu.edunih.gov

Table 1: Examples of Microbial Consortia and Immobilized Systems for Nitrobenzoate Degradation

| Organism/System | Target Compound(s) | Key Findings | Reference(s) |

| Denitrifying Consortia | 4-Chlorobenzoate, 4-Bromobenzoate | Dominated by Betaproteobacteria; stable degradation under denitrifying conditions. | nih.gov |

| Burkholderia cepacia PB4 (immobilized on Celite) | This compound, 4-Aminobenzoate | Simultaneous and continuous degradation in a packed bed reactor. | nih.gov |

| Comamonas sp. JS46 & JS47 (immobilized) | m- and p-Nitrobenzoate | Successful degradation in immobilized cell reactors. | researchgate.net |

| Bacillus flexus XJU-4 (immobilized on polyurethane foam) | 3-Nitrobenzoate | Higher degradation rates compared to free cells; reusable for multiple cycles. | nih.govacs.org |

| Rhodotorula mucilaginosa Z1 (immobilized in polyurethane foam) | Nitrobenzene (B124822) | Enhanced tolerance to pH, temperature, and toxic chemicals compared to free cells. | researchgate.net |

Enzyme-Based Strategies for Remediation of Nitroaromatic Pollutants

Enzyme-based remediation strategies offer a targeted approach to detoxifying environments contaminated with nitroaromatic compounds like this compound. This approach utilizes isolated enzymes, which can be more specific and efficient than whole-cell systems under certain conditions. The primary enzymes involved in the initial steps of this compound degradation are nitroreductases. mdpi.comoup.com

Bacterial nitroreductases are broadly classified into two types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II). mdpi.com Type I nitroreductases, which are often involved in bioremediation, catalyze the reduction of the nitro group in a stepwise manner, typically forming hydroxylamino intermediates. oup.com These enzymes can be harnessed for the transformation of toxic nitroaromatics into less harmful substances.

The degradation pathway of this compound in several bacteria, including strains of Comamonas, Ralstonia, and Pseudomonas, initiates with a reductive step catalyzed by a this compound reductase. oup.comfrontiersin.orgnih.gov The resulting 4-hydroxylaminobenzoate is then further metabolized, often leading to ring cleavage and complete mineralization. oup.comresearchgate.netasm.org

Research has focused on isolating and characterizing these enzymes to understand their catalytic mechanisms and substrate specificities. microbiologyresearch.orgnih.govasm.orgasm.org For example, the genes encoding the this compound reductase (PnbA) and 4-hydroxylaminobenzoate lyase (PnbB) from Pseudomonas putida TW3 have been cloned and characterized, providing a molecular basis for their function in the degradation pathway. nih.govasm.org

Enzyme-based strategies can also involve the use of recombinant microorganisms engineered to express specific degradative enzymes. For instance, a recombinant Cupriavidus sp. strain was constructed to degrade all three isomers of mononitrobenzoate by introducing a 3-nitrobenzoate dioxygenase into a strain already capable of degrading 2- and this compound. mdpi.comnih.govasm.org Such engineered organisms hold promise for the efficient bioremediation of mixed nitroaromatic pollutants.

Table 2: Key Enzymes in this compound Degradation Pathways

| Enzyme | Source Organism | Reaction Catalyzed | Intermediate/Product | Reference(s) |

| This compound Reductase | Comamonas acidovorans NBA-10 | Reduction of this compound | 4-Hydroxylaminobenzoate | microbiologyresearch.org |

| This compound Reductase (PnbA) | Pseudomonas putida TW3 | Reduction of this compound | 4-Hydroxylaminobenzoate | nih.govasm.orgasm.org |

| 4-Hydroxylaminobenzoate Lyase (PnbB) | Pseudomonas putida TW3 | Conversion of 4-hydroxylaminobenzoate | Protocatechuate | nih.govasm.orgasm.org |

| Nitroreductase | Burkholderia cepacia PB4, Ralstonia paucula SB4 | Reduction of this compound | 4-Hydroxylaminobenzoate | oup.com |

| AurF | Streptomyces thioluteus | Oxidation of p-aminobenzoate | p-Nitrosobenzoate, this compound | pnas.org |

Environmental Chemistry and Abiotic Remediation of 4 Nitrobenzoate

Abiotic Degradation Mechanisms of 4-Nitrobenzoate in Environmental Compartments

The environmental fate of this compound is governed by several abiotic processes that contribute to its transformation and degradation. These processes, primarily photolysis and hydrolysis, vary in significance depending on the specific environmental compartment and conditions.

Photolytic Transformation Pathways (e.g., direct photolysis, photosensitized degradation)

Photolysis, or the decomposition of a chemical by light, represents a significant abiotic degradation pathway for this compound. The process can occur directly, where the molecule itself absorbs light energy, or be photosensitized, where another molecule absorbs the light and transfers the energy.

Direct photolysis of 4-nitrobenzoic acid is expected to occur in the environment. nih.gov Laboratory studies have demonstrated that when 4-nitrobenzoic acid in an isopropanol (B130326) solution is irradiated with ultraviolet light (at a wavelength of 316 nm), it is reduced to 4-aminobenzoic acid. nih.gov Further evidence of photolytic activity comes from studies involving the photolysis of silver this compound (Ag-4NBA), which was found to be susceptible to decomposition even by visible light. researchgate.net Irradiation with a He/Ne laser (632.8 nm) resulted in the formation of silver nanoparticles capped with this compound. researchgate.net When a more energetic Ar+ laser (514.5 nm) was used, a consecutive conversion of the nitro group to an amine group was observed, ultimately producing 4-aminobenzoate-capped silver nanoparticles. researchgate.net

The rate of photolysis can be influenced by the presence of other substances. For instance, the photolysis of nitrate (B79036) and nitrite (B80452) ions in aqueous environments can produce highly reactive hydroxyl radicals (•OH), which can then react with aromatic compounds. copernicus.org The rate constant for the vapor-phase reaction of 4-nitrobenzoic acid with photochemically-produced hydroxyl radicals is estimated to be 5.9 x 10⁻¹³ cm³/molecule-sec at 25 °C, corresponding to an atmospheric half-life of about 27 days. nih.gov In aqueous media, the reaction rate of the p-nitrobenzoate ion with hydroxyl radicals is significantly faster, with a rate constant of 1.17 x 10⁹ M⁻¹s⁻¹. nih.gov

More complex photochemical processes have also been studied. Research on rhenium-based complexes containing this compound, investigated through flash photolysis and pulse radiolysis, revealed photochemically induced redox reactions. nih.govacs.orgosti.gov These studies identified processes of intramolecular charge transfer between ligands, occurring on timescales from picoseconds to microseconds, highlighting the electronic pathways available for photochemical transformation. nih.govacs.org

Hydrolysis and Other Chemical Transformation Processes in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For 4-nitrobenzoic acid itself, this process is not considered a significant environmental degradation pathway. This is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 4-9). nih.govnih.gov

However, for esters of 4-nitrobenzoic acid, such as methyl this compound or ethyl this compound, hydrolysis is a relevant transformation process. oieau.frnih.gov The mechanism for the hydrolysis of these esters is well-understood and primarily involves a base-catalyzed (BAC2) reaction where a hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon of the ester group. nih.govoieau.fr The rate of this reaction is highly dependent on pH, with faster rates observed under alkaline conditions. oieau.fr

A study on various substituted methyl benzoates, including methyl this compound, found that the hydrolysis rate could be effectively correlated with the Hammett Linear Free Energy Relationship (LFER), which relates reaction rates to the electron-donating or electron-withdrawing properties of the substituents on the benzene (B151609) ring. oieau.fr The electron-withdrawing nitro group in the para-position accelerates the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr By extrapolating experimental data, the hydrolysis half-life of methyl this compound at pH 8 and 10°C was estimated to be 0.1 years, significantly shorter than the 1.8 years estimated for methyl benzoate under the same conditions. oieau.fr

| Compound | Estimated Hydrolysis Half-Life (pH 8, 10°C) |

| Methyl this compound | 0.1 years |

| Methyl benzoate | 1.8 years |

| Methyl 4-methoxybenzoate | 4.8 years |

| Data derived from a study on the hydrolysis of substituted methyl benzoates, illustrating the effect of substituents on the reaction rate. oieau.fr |

Advanced Oxidation Processes (AOPs) for the Removal of this compound from Water

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These methods are particularly effective for degrading persistent and toxic compounds like this compound and other nitroaromatics. dss.go.thdtic.mil

Photocatalytic Degradation Using Semiconductor Materials (e.g., TiO2-based systems)

Heterogeneous photocatalysis using semiconductor materials, most notably titanium dioxide (TiO₂), is a widely researched AOP for the degradation of organic pollutants. The fundamental mechanism involves the generation of electron-hole pairs (e⁻/h⁺) in the TiO₂ particles upon absorption of UV or near-UV light. These charge carriers then initiate a series of redox reactions, including the generation of powerful hydroxyl radicals, which attack and mineralize the target organic molecules. frontiersin.org

While direct studies on this compound are limited, extensive research on the photocatalytic degradation of the closely related compound 4-nitrophenol (B140041) (4-NP) provides significant insight. In these systems, TiO₂ has been shown to be an effective photocatalyst. iosrjournals.org The degradation efficiency can be significantly enhanced by modifying the TiO₂ catalyst. For example, co-doping TiO₂ with carbon and nitrogen (C,N-TiO₂) resulted in much higher degradation efficiency for 4-NP under simulated sunlight compared to pure anatase TiO₂ (A-TiO₂). frontiersin.orgnih.govresearchgate.net After 420 minutes of irradiation, C,N-TiO₂ degraded 87% of the initial 4-NP, whereas A-TiO₂ degraded only 65%. frontiersin.org Similarly, supporting a TiO₂/Fe₂O₃ mixture on bentonite (B74815) clay created a catalyst that converted nearly 98% of 4-NP under optimal conditions. researchgate.net The addition of benzoic acid to a TiO₂ system was also found to dramatically increase the degradation rate of certain dyes by acting as an electron donor that suppresses the recombination of electron-hole pairs. acs.org

The efficiency of these processes depends on several factors, including catalyst loading, pH, and initial pollutant concentration. iosrjournals.orgresearchgate.net For instance, the degradation of 4-NP using a TiO₂/natural hematite-supported bentonite catalyst was optimal at pH 3. researchgate.net

| Catalyst System | Pollutant | Degradation Efficiency | Conditions |

| C,N-TiO₂ | 4-Nitrophenol | 87% in 420 min | Simulated sunlight |

| **Anatase TiO₂ (A-TiO₂) ** | 4-Nitrophenol | 65% in 420 min | Simulated sunlight |

| TiO₂/Fe₂O₃ on Bentonite | 4-Nitrophenol | ~98% | pH 3, UV light |

| ZnPc/TiO₂ | 4-Nitrophenol | ~99% in 80 min | Solar irradiation |

| Table summarizing the performance of various TiO₂-based photocatalysts in the degradation of 4-nitrophenol, a proxy for nitroaromatic compounds. frontiersin.orgiosrjournals.orgresearchgate.net |

Ozonation and Peroxide-Mediated Oxidation of this compound

Ozonation is a well-established AOP that utilizes the strong oxidizing power of ozone (O₃). The oxidation of organic compounds during ozonation can occur through direct reaction with molecular ozone or, more significantly, through indirect reaction with hydroxyl radicals formed from ozone decomposition in water. dss.go.thpsu.edu For nitroaromatic compounds, the reaction with hydroxyl radicals is the dominant pathway, accounting for over 99% of the removal. dss.go.thosti.gov

The efficiency of ozonation is influenced by pH and temperature, with optimal conditions for nitroaromatic removal being neutral to weakly basic pH (7-9) and temperatures below 30°C. dss.go.thosti.gov The process can be enhanced by combining ozone with hydrogen peroxide (H₂O₂), a process known as the peroxone process, or with UV light (O₃/UV), both of which increase the generation of hydroxyl radicals. dss.go.thacs.org

In a study of the peroxone process using 4-nitrobenzoic acid (4-NBA) as a trace indicator, it was determined that the yield of hydroxyl radicals with respect to ozone consumption was approximately 0.5. nih.gov This finding is crucial for modeling and optimizing the process. nih.gov While the addition of H₂O₂ did not significantly increase the removal rate of nitrobenzene (B124822) compared to ozone alone, it did enhance the degradation of 2,6-dinitrotoluene. acs.org The O₃/UV process generally leads to the highest removal rates among these techniques. dss.go.thacs.org Intermediates identified during the ozonation of nitrobenzene include nitrophenols, which are themselves highly reactive towards ozone and hydroxyl radicals. dss.go.thosti.gov

Electrochemical Approaches for Degradation

Electrochemical advanced oxidation processes (e-AOPs) involve the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an anode material when an electrical potential is applied. These methods can achieve complete mineralization of refractory organic pollutants to CO₂, water, and inorganic ions. researchgate.net

The choice of anode material is critical to the efficiency of the process. Boron-doped diamond (BDD) and mixed metal oxide anodes, such as Ti/SnO₂-Sb/Ce-PbO₂, are known for their high oxygen evolution potential and ability to generate large quantities of hydroxyl radicals. researchgate.net

Studies on the electrochemical reduction and oxidation of nitroaromatic compounds show that degradation proceeds through a series of steps. researchgate.netacs.org The reduction of the nitro group is a key mechanism, often proceeding stepwise to form nitroso, hydroxylamine (B1172632), and finally amine derivatives. acs.orguchile.cl On the oxidative side, the process typically involves the formation of intermediates with a quinoid structure, followed by the opening of the aromatic ring to form aliphatic products (like carboxylic acids), and ultimately complete mineralization. researchgate.net

In the electrochemical oxidation of 4-nitrophenol on modified lead dioxide (PbO₂) anodes, the reaction was found to proceed via the formation of p-benzoquinone. researchgate.net The rate of degradation was dependent on the specific composition of the electrode material. researchgate.net Similarly, the electrochemical reduction of nitroaromatic compounds on various carbon-based electrodes is facilitated by π-π stacking interactions between the aromatic ring and the sp²-hybridized carbon surface. researchgate.net Research on butyl-pyrene nitrobenzoate derivatives has also contributed to the understanding of the electrochemical behavior of these compounds on nanostructured electrodes. google.be

Environmental Fate and Transport of this compound

The environmental journey of this compound, a compound used in the synthesis of pharmaceuticals and other chemicals, is governed by a complex interplay of its chemical properties and the characteristics of the surrounding environment. himedialabs.combiosynth.com Its potential to persist and migrate is of significant interest in environmental science. The key processes controlling its movement and distribution are its interactions with soil and sediment, and its subsequent mobility through water. ecetoc.org

This compound is the conjugate base of 4-Nitrobenzoic acid, a weak acid with a pKa of approximately 3.44. nih.gov This property is central to its environmental fate. In environmental systems, the pH of the soil and water determines whether the compound exists predominantly in its neutral, protonated form (4-Nitrobenzoic acid) or its charged, anionic form (this compound). At a pH below 3.44, the neutral form dominates, while at a pH above this value, the anionic form is more prevalent. This speciation is a critical factor influencing its sorption and mobility.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | inchem.org |

| Molecular Mass | 167.12 g/mol | nih.gov |

| pKa | 3.44 | nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 1.89 | nih.gov |

| Water Solubility | 300 mg/L at 25°C (poor) | inchem.org |

Sorption, the process by which a chemical binds to solid particles like soil or sediment, significantly retards its movement in the environment. ecetoc.org For this compound, sorption is primarily influenced by soil pH and organic matter content.

The primary mechanism for the sorption of the neutral form of 4-Nitrobenzoic acid is partitioning into soil organic matter (SOM). ecetoc.org The octanol-water partition coefficient (log Kow) of 1.89 suggests a moderate tendency for the compound to associate with organic phases rather than remaining in the aqueous phase. nih.gov A higher organic carbon content in soil generally leads to greater sorption of neutral organic compounds. ecetoc.org

However, the pH-dependent nature of this compound is the dominant factor.

At low pH (pH < 3.44): The compound is primarily in its neutral form. This form is more hydrophobic and readily sorbs to soil organic matter. Electrostatic repulsion is minimal, and sorption is at its maximum. Studies on similar nitrobenzoic acids on activated carbon confirm that adsorption amount and rate increase with a decrease in pH. mdpi.com

At high pH (pH > 3.44): The compound exists as the this compound anion. The negative charge leads to electrostatic repulsion from the typically negatively charged surfaces of clay minerals and humic substances in soil. This significantly reduces sorption, making the compound more available in the soil solution. researchgate.net

Desorption is the reverse process, where the compound is released from the solid phase back into the water. For compounds like this compound, desorption can be significant, especially if environmental conditions change, such as an increase in pH. Studies on the analogous compound acifluorfen (B165780) showed that a large percentage (50-89%) of the adsorbed amount could be desorbed, indicating that the sorption is often reversible.

Research on a metabolite of the herbicide mesotrione, 4-(methylsulfonyl)-2-nitrobenzoic acid (MNBA), provides insight into the potential range of sorption coefficients. Across 31 different soils, the organic carbon-normalized sorption coefficient (Koc) for MNBA ranged from 29 to 390 L/kg, with soil-water distribution coefficients (Kd) between 0.2 and 5.2 L/kg. villacrop.co.za This wide range highlights the strong influence of varying soil properties, particularly pH and organic carbon content.

| Soil Condition | Dominant Species | Primary Sorption Mechanism | Expected Sorption Level |

| Low pH (< 3.5), High Organic Matter | 4-Nitrobenzoic Acid (Neutral) | Partitioning into Organic Matter | High |

| Low pH (< 3.5), Low Organic Matter | 4-Nitrobenzoic Acid (Neutral) | Partitioning into Organic Matter | Moderate |

| High pH (> 3.5), High Organic Matter | This compound (Anionic) | Repulsion from negative sites | Low |

| High pH (> 3.5), Low Organic Matter | This compound (Anionic) | Repulsion from negative sites | Very Low |

The mobility of this compound and its potential to leach into groundwater are inversely related to its sorption. chemsafetypro.com Leaching is the downward movement of dissolved substances through the soil profile with percolating water. mdpi.com

Due to its pH-dependent sorption, the mobility of this compound is highly variable. In acidic soils, where sorption is higher, mobility is expected to be limited. The compound will be retained in the upper soil layers, reducing the risk of it reaching groundwater. Conversely, in neutral to alkaline soils (pH > 6), this compound will exist as the anion, which is weakly sorbed and therefore highly mobile. researchgate.net

Soil texture also plays a crucial role. In coarse-textured soils, such as sands and loamy sands, water percolates rapidly, which can enhance the transport of weakly sorbed chemicals. mdpi.com Studies on the herbicide mesotrione, which has mobile metabolites like MNBA, have shown very high leaching potential in sandy soils, with over 80% of the applied amount being detected in the leachate from soil columns. mdpi.comnih.gov In contrast, clayey soils with higher organic matter content tend to retard movement more effectively due to stronger adsorption and slower water flow. mdpi.com

Therefore, the greatest potential for this compound to leach into subsurface systems and potentially contaminate groundwater exists under the following conditions:

Soils with neutral to alkaline pH.

Soils with low organic matter content.

Coarse-textured, sandy soils.

High rainfall or irrigation leading to significant water percolation.

A safety data sheet for 4-Nitrobenzoic acid suggests it is "not likely mobile in the environment due its low water solubility." However, this statement may be an oversimplification, as it doesn't fully account for the increased mobility of the anionic form in environments with pH above the compound's pKa.

| Factor | Condition for High Mobility | Condition for Low Mobility |

| Soil pH | Neutral to Alkaline (pH > 6) | Acidic (pH < 4) |

| Soil Organic Carbon | Low (< 1%) | High (> 3%) |

| Soil Texture | Sandy / Coarse | Clayey / Fine |

| Water Infiltration | High | Low |

Analytical Methodologies for Research on 4 Nitrobenzoate and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the components of a mixture, allowing for their individual quantification and identification. chromtech.com High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS) are particularly crucial in the analysis of 4-nitrobenzoate and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its metabolites in various matrices. chromtech.com This method is adept at handling complex mixtures and is widely used in studying the biotransformation and degradation pathways of this compound.

In a typical application, a reversed-phase C18 column is used for the chromatographic separation. oup.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to optimize separation. oup.comnih.govoup.com For instance, one method utilized a mobile phase of phosphate buffer (25 mM, pH 3.2) and acetonitrile in a 75:25 (v/v) ratio. oup.com Another study employed a gradient system with a mobile phase of phosphate buffer and acetonitrile (90:10, v/v). nih.gov Detection is commonly performed using a UV detector, often a diode array detector (DAD), which allows for monitoring at specific wavelengths, such as 230 nm or 271 nm, and can also provide UV spectral data for peak identification. oup.comoup.com

HPLC methods have been successfully applied to monitor the in vivo metabolism of 4-nitrobenzoic acid derivatives in rat plasma, identifying 4-nitrobenzoic acid as a metabolite. nih.gov It has also been instrumental in studying the biodegradation of this compound by bacterial strains, where it was used to quantify the parent compound and identify transformation products like 4-aminobenzoate (B8803810) and 3-hydroxy-4-aminobenzoate. oup.com The technique's ability to separate and quantify these various compounds is essential for understanding the metabolic pathways. oup.com

For specific applications, such as the analysis of ethyl this compound, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The versatility and robustness of HPLC make it an indispensable tool for research on this compound and its transformation products.

Table 1: HPLC Methods for this compound and Related Compounds

| Analyte(s) | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| This compound, 4-Aminobenzoate | Alltima C18 | Phosphate buffer (25 mM, pH 3.2):Acetonitrile (75:25, v/v) | UV at 230 nm | Biodegradation study | oup.com |

| 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide and metabolites | Novapak C18 | Phosphate buffer:Acetonitrile (90:10, v/v) with linear gradient | UV/Diode Array | In vivo metabolism in rats | nih.gov |

| 4-bromomethyl-3-nitrobenzoic acid | Octadecylsilane | Methanol:Water (80:20, v/v), pH 4.0 | UV at 271 nm | Stability and degradation study | oup.com |

| Ethyl this compound | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | General analysis and preparative separation | sielc.com |

| 4-nitrophenol (B140041) and its conjugates | Not specified | Methanol:Water (50:50, v/v) with 0.01 M tetrabutyl-ammonium-bromide | UV at 290 nm | Analysis of metabolic conjugates | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. lancashire.ac.uk For the analysis of this compound and its derivatives, which are often not sufficiently volatile, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis.

One common application of GC-MS is in the identification and quantification of genotoxic impurities in pharmaceutical substances. amazonaws.com For instance, a GC-MS method was developed to determine potential genotoxic impurities, including derivatives of this compound, in lenalidomide (B1683929). amazonaws.com The separation is typically achieved using a capillary column, such as a fused silica (B1680970) column coated with a non-polar stationary phase like dimethyl polysiloxane. amazonaws.com Helium is commonly used as the carrier gas. scirp.org

The mass spectrometer, operating in either full scan or selective ion monitoring (SIM) mode, provides high sensitivity and specificity. lancashire.ac.uk In SIM mode, the instrument is set to detect specific mass fragments characteristic of the target analytes, which significantly enhances the detection limits. amazonaws.com For example, in the analysis of lenalidomide impurities, specific mass fragments (m/z) were selected for the quantification of each impurity. amazonaws.com

GC-MS has also been used to identify the products of synthesis reactions, such as the preparation of ethyl this compound. scirp.org In this case, the synthesized product was identified by comparing its mass spectrum with a reference library. scirp.org The high temperatures used in the GC injection port and oven can sometimes cause thermal degradation of the analytes, which is a potential limitation of the technique. lancashire.ac.uk

Table 2: GC-MS Applications for this compound and Derivatives

| Analyte(s) | Column Type | Ionization Mode | Detection Mode | Application | Reference |

|---|---|---|---|---|---|

| Genotoxic impurities in Lenalidomide | SPB-1, Fused silica capillary | Electron Impact (EI) | Selective Ion Monitoring (SIM) | Impurity profiling in drug substance | amazonaws.com |

| Ethyl this compound | HP-5ms, Ultra Inert | Electron Impact (EI), 70 eV | Not specified (likely full scan for identification) | Product identification in synthesis | scirp.org |

| Nitrobenzene (B124822) genotoxic impurities in Nifedipine | Not specified | Not specified | Not specified | Impurity detection in drug substance | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an invaluable tool for trace-level analysis. forensicrti.org This technique is particularly well-suited for the analysis of this compound and its transformation products in complex biological and environmental samples.

LC-MS/MS offers advantages over GC-MS, including shorter analysis times and simpler sample preparation, as derivatization is often not necessary. forensicrti.org The technique typically employs a triple quadrupole mass spectrometer, which allows for multiple reaction monitoring (MRM). forensicrti.org In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. forensicrti.org This process provides a high degree of selectivity and sensitivity.

In the study of this compound biodegradation, LC/MS was used to identify a metabolite, 3-hydroxy-4-acetamidobenzoate. oup.com The analysis was performed using an HPLC system coupled to a triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI). oup.com The mass spectrum revealed the molecular mass of the compound and characteristic fragment losses, which, combined with the chromatographic data, led to its identification. oup.com

LC-MS/MS is also widely used for the determination of nitrofuran metabolites in various products, demonstrating its capability for sensitive and rapid quantitative analysis. shimadzu.com The development of UHPLC (Ultra-High-Performance Liquid Chromatography) systems further enhances the speed and resolution of LC-MS/MS methods. shimadzu.com

Table 3: LC-MS/MS Analysis of this compound and Related Compounds

| Analyte(s) | Ionization Source | Mass Analyzer | Application | Reference |

|---|---|---|---|---|

| 3-hydroxy-4-acetamidobenzoate | Atmospheric Pressure Chemical Ionization (APCI) | Triple Quadrupole | Metabolite identification in biodegradation study | oup.com |

| Derivatives of nitrofuran metabolites | Electrospray Ionization (ESI) | Triple Quadrupole | Quantitative analysis in marine products | shimadzu.com |

Spectroscopic Methods for Mechanistic Elucidation and Product Identification

Spectroscopic techniques are essential for identifying the chemical structures of this compound and its derivatives, as well as for monitoring the progress of their transformation reactions. UV-Visible and Fourier Transform Infrared (FTIR) spectroscopy are two of the most commonly employed methods.

UV-Visible Spectroscopy for Reaction Monitoring and Product Detection

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring reactions involving this compound and for detecting the formation of colored products. The principle of this technique is based on the absorption of ultraviolet or visible light by molecules containing chromophores.

In the study of the biodegradation of this compound, UV-Vis spectroscopy was used to detect the appearance of a yellow-orange color in the culture medium, which indicated the formation of transformation products. oup.com The supernatant of the culture revealed a broad absorption band with maxima at 425 nm and 466 nm, confirming the presence of colored metabolites. oup.com

UV-Vis spectroscopy is also a key tool in enzyme kinetics. The hydrolysis of 4-nitrophenyl esters, such as 4-nitrophenyl benzoate (B1203000), releases 4-nitrophenol, a yellow chromophore with a characteristic absorbance maximum around 400-413 nm. semanticscholar.org By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be determined. semanticscholar.org This approach has been used to study the enzymatic hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters. semanticscholar.org

The UV spectrum of 4-nitrobenzoic acid itself in alcohol shows a maximum absorption at 258 nm. nih.gov The UV cut-off wavelength for a crystal of o-Phenylenediaminium this compound was found to be 269 nm. irjet.net These spectral characteristics can be used for identification and quantification purposes.

Table 4: UV-Visible Spectroscopic Data for this compound and Related Compounds

| Compound/Mixture | Wavelength(s) (nm) | Application | Reference |

|---|---|---|---|

| This compound transformation products | 425 and 466 | Detection of colored metabolites in biodegradation | oup.com |

| 4-Nitrophenol | ~400-413 | Monitoring enzymatic hydrolysis of 4-nitrophenyl esters | semanticscholar.org |

| 4-Nitrobenzoic acid (in alcohol) | 258 | Characterization | nih.gov |

| o-Phenylenediaminium this compound | 269 (cut-off) | Optical property determination | irjet.net |

| Ethyl this compound complex | 205 and 256 | Monitoring optical activities of a complex | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis of Derivatives and Reaction Intermediates

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, the structure of a compound can be elucidated.

FTIR is widely used to characterize this compound and its derivatives. In the synthesis of ethyl this compound from 4-nitrobenzoic acid, FTIR spectroscopy was used to confirm the formation of the ester. scirp.org The spectrum of ethyl this compound showed a strong peak around 1712 cm⁻¹, corresponding to the C=O stretching of the ester group. scirp.org The peaks corresponding to the NO₂ group were observed in the region of 1366-1520 cm⁻¹. scirp.org

The technique is also valuable for studying the transformation of this compound derivatives. For example, in the analysis of 4-nitrophenyl-4'-nitrobenzoate, the FTIR spectrum showed strong absorptions for the ester C=O at 1752 cm⁻¹ and for the symmetric and asymmetric stretching vibrations of the nitro groups at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Upon reduction to 4-aminophenyl-4'-aminobenzoate, new bands corresponding to N-H stretching and bending appeared, and the ester carbonyl absorption shifted, confirming the chemical transformation. researchgate.net

FTIR has also been used to characterize complexes involving this compound, such as o-Phenylenediaminium this compound, where the disappearance of the carboxylic acid -COOH vibration and shifts in the N-H stretching bands indicated the formation of the complex through intermolecular hydrogen bonds. irjet.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives, as well as for probing the mechanisms of reactions in which it participates. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

For instance, in the synthesis of ethyl this compound, ¹H and ¹³C NMR are used to confirm the identity of the product. scirp.orgresearchgate.net The ¹H NMR spectrum of methyl this compound, a similar ester, shows characteristic signals corresponding to the protons on the aromatic ring and the methyl group. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzene (B151609) ring, and the methyl carbon. libretexts.org The chemical shifts in these spectra are highly sensitive to the electronic environment of the nuclei, allowing for precise structural assignment. For example, the chemical shift of the carbon-oxygen double bond can indicate whether the compound is an ester, acid, aldehyde, or ketone. libretexts.org

NMR is also crucial in mechanistic studies. For example, it has been used to investigate the stereoelectronic effects in proline derivatives containing this compound. acs.org In a study of (2S,4R)-4-hydroxyproline(this compound), NMR data suggested a strong stereoelectronic effect induced by the nitrobenzoate group, which was later confirmed by X-ray crystallography. acs.org This effect was observed through changes in the chemical shifts and coupling constants of the proline ring protons, indicating a specific conformational preference. acs.org Furthermore, NMR has been employed in studying the structure of coordination polymers involving this compound, such as a barium coordination polymer where ¹H and ¹³C NMR data confirmed the presence of N-methylformamide ligands. researchgate.net

The table below summarizes typical NMR spectral data for a derivative of this compound, illustrating the type of information obtained from these analyses.

Interactive Data Table: ¹H and ¹³C NMR Data for 4-(pyren-1-yl)butyl-4-nitrobenzoate uchile.cl

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.41–7.76 | m | Ar-H |

| ¹H | 4.36 | t | CH₂-OR |

| ¹H | 3.38 | c | CH₂-pyrene |

| ¹H | 1.96–1.79 | m | 2xCH₂ |

| ¹³C | 165.18 | C=O | |

| ¹³C | 148.43 | C-NO₂ | |

| ¹³C | 137.09–123.96 | Ar-C | |

| ¹³C | 66.39 | CH₂-OR | |

| ¹³C | 32.60 | CH₂-pyrene | |

| ¹³C | 31.17, 28.27 | CH₂ |

Note: m = multiplet, t = triplet, c = complex multiplet. Data is for the compound dissolved in DMSO-d6.

Electrochemical and Other Advanced Analytical Techniques

Electrochemical methods are powerful for investigating the redox behavior of this compound and its derivatives, providing insights into their reactivity and potential applications in areas like corrosion inhibition and sensor development.

Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used to study the corrosion inhibition properties of compounds containing the this compound moiety. mdpi.comidsi.md In a study of ethylethanolammonium this compound (EEA4NB) as a corrosion inhibitor for carbon steel, PDP curves showed that increasing concentrations of EEA4NB decreased the corrosion current density. mdpi.com EIS measurements revealed that the polarization resistance increased with higher inhibitor concentrations, indicating the formation of a protective layer on the metal surface. mdpi.com These techniques allow for the calculation of inhibition efficiency, which reached 96% for EEA4NB at a concentration of 5 × 10⁻³ M. mdpi.com

Cyclic voltammetry (CV) is another key electrochemical technique used to study the reduction of the nitro group in this compound derivatives. uchile.cl Studies on 4-(pyren-1-yl)-butyl-substituted nitrobenzoates have shown that the position of the nitro group on the benzoate ring affects the ease of reduction. uchile.cl The this compound derivative was found to be the easiest to reduce due to the conjugation of the nitro group with the ester's carbonyl group. uchile.cl CV can also be used to investigate the release of nitric oxide (NO) from nitrooxy compounds derived from 4-nitrobenzoic acid, which has implications for their potential pharmacological activity. researchgate.net

Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for the sensitive detection and quantification of this compound and its transformation products, especially at trace levels. oup.comrsc.org LC-MS is particularly useful for analyzing genotoxic impurities in active pharmaceutical ingredients. rsc.org Due to the strong electron-deficient nature of the nitro group, nitroaromatic compounds can be detected with high sensitivity using negative mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.org

The table below presents electrochemical data for carbon steel in the presence of varying concentrations of a this compound derivative, showcasing the effectiveness of electrochemical analysis in corrosion studies.

Interactive Data Table: Electrochemical Parameters for Carbon Steel in 3% NaCl with Ethylethanolammonium this compound (EEA4NB) mdpi.com

| EEA4NB Concentration (mol·L⁻¹) | Corrosion Current Density (Jcorr) (A·cm⁻²) | Polarization Resistance (Rp) (Ohm·cm²) | Inhibition Efficiency (%) |

| 0 | 2.87 × 10⁻⁴ | 88 | - |

| 5 × 10⁻⁴ | 1.08 × 10⁻⁴ | 235 | 62 |

| 1 × 10⁻³ | 6.45 × 10⁻⁵ | 419 | 77 |

| 2 × 10⁻³ | 3.16 × 10⁻⁵ | 728 | 89 |

| 3 × 10⁻³ | 2.15 × 10⁻⁵ | 891 | 92 |

| 5 × 10⁻³ | 1.45 × 10⁻⁵ | 1062 | 96 |

Computational and Theoretical Studies on 4 Nitrobenzoate and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy. These calculations are fundamental to predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org It offers a balance between accuracy and computational cost, making it a popular choice for studying molecules like 4-nitrobenzoate. wikipedia.org DFT calculations can optimize the molecular geometry to find the most stable arrangement of atoms and compute various electronic properties. researchgate.net

Key electronic properties derived from DFT include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. benthamdirect.com A smaller gap suggests higher reactivity. For two 4-nitrobenzoic acid derivatives studied as inhibitors of the E. coli ParE enzyme, the calculated energy gaps were -7.58 eV and -7.75 eV, indicating good chemical and kinetic stability. benthamdirect.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules.

Atomic Charges: These calculations distribute the total electronic charge of the molecule among its constituent atoms, providing insight into the local electronic environment and potential sites for electrostatic interactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| P1 (4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid) | -2.11 | -9.69 | -7.58 |

| P2 (4-(2-(benzo[d]thiazol-2-ylthio)acetamido)-3-nitrobenzoic acid) | -2.03 | -9.78 | -7.75 |

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. tau.ac.il By identifying the minima (reactants, intermediates, and products) and the first-order saddle points (transition states), researchers can elucidate detailed reaction mechanisms. tau.ac.ildntb.gov.ua A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. tau.ac.il

Molecular Dynamics Simulations of this compound Interactions (e.g., with enzyme active sites)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular motion and conformational changes, offering insights into how molecules like this compound interact with their environment, particularly with biological macromolecules like enzymes. nih.govresearchgate.net

MD simulations have been used extensively to explore the structure and dynamics of enzyme active sites. nih.govresearchgate.net For example, a simulation of nitrobenzene (B124822) dioxygenase (NBDO), an enzyme that oxidizes nitroarenes, revealed crucial interactions within its active site. nih.gov The study showed that the architecture of the active site is stabilized by key hydrogen bonds and that a specific residue, Asparagine 258 (Asn258), positions the substrate for oxidation through a hydrogen bond. nih.gov It also highlighted that a network of water molecules at the entrance to the active site could have catalytic importance. nih.gov